molecular formula C10H19FN2 B1490890 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine CAS No. 2090990-26-2

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine

Cat. No. B1490890
CAS RN: 2090990-26-2
M. Wt: 186.27 g/mol
InChI Key: SJFAROZCEAPCMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to a piperidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The formation of piperidine compounds proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .

Scientific Research Applications

Drug Discovery: Enhancing Pharmacophore Space

The pyrrolidine ring, a core structure in “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” is widely used in medicinal chemistry to create compounds for treating human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through "pseudorotation" .

Anticancer Agents: Target Selectivity

Pyrrolidine derivatives, including “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” have been reported to exhibit target selectivity in anticancer activity. The presence of substituents like fluoromethyl groups can influence the biological profile of drug candidates, potentially leading to different binding modes to enantioselective proteins .

Antimicrobial and Antifungal Applications

Compounds with the piperidine nucleus, such as “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” show promise as antimicrobial and antifungal agents. Their structural diversity allows them to interact with various microbial and fungal targets, disrupting their growth and proliferation .

Analgesic and Anti-inflammatory Uses

The piperidine moiety is essential in the production of analgesic and anti-inflammatory drugs. Derivatives of “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” could be explored for their potential to alleviate pain and reduce inflammation through modulation of biological pathways .

Neurodegenerative Disease Treatment

Piperidine derivatives are being investigated for their role in treating neurodegenerative diseases like Alzheimer’s. The structural features of “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” may allow it to cross the blood-brain barrier and interact with neurological targets .

Antipsychotic and Antidepressant Effects

The piperidine structure is also associated with antipsychotic and antidepressant effects. Research into “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” could lead to the development of new treatments for psychiatric disorders, leveraging its ability to modulate neurotransmitter systems .

properties

IUPAC Name

4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAROZCEAPCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine
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Reactant of Route 6
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